molecular formula C19H26Cl2N2O B1204572 Talactoferrin Alfa

Talactoferrin Alfa

Cat. No. B1204572
M. Wt: 369.3 g/mol
InChI Key: VQLPLYSROCPWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]acetamide is a member of acetamides.

Scientific Research Applications

Immune Modulation in Cancer

Talactoferrin Alfa has demonstrated potential in modulating the immune response in cancer patients. A study involving adults with non-small cell lung cancer (NSCLC) showed that Talactoferrin was well-tolerated and could influence immune parameters, such as increasing natural killer cell activity in some patients, despite a median of four previous chemotherapy regimens indicating advanced disease stages (Madan et al., 2013).

Therapeutic Potential in Renal Cell Cancer

Talactoferrin Alfa's immunomodulatory mechanism has been highlighted in its application to renal cell cancer (RCC) patients, where it showed clinical anti-cancer activity. The mechanism involves the chemotaxis of immune cells to intestinal Peyer's Patches, activating innate and adaptive immunity, with increased activity of dendritic cells, NK-T cells, and CD8+ T-lymphocytes observed in preclinical experiments (Varadhachary et al., 2006).

Role in Non-Small Cell Lung Cancer

Talactoferrin Alfa has been under investigation for its role in treating non-small cell lung cancer, acting through dendritic cell recruitment and activation in the gut-associated lymphoid tissue. Its activities include cancer protection, cellular growth, differentiation, and anti-inflammatory properties, making it a potential candidate for NSCLC therapy (Kelly & Giaccone, 2010).

Safety and Efficacy in Severe Sepsis

Despite its promising applications in oncology, Talactoferrin Alfa's use in severe sepsis has been met with caution. A phase II/III clinical trial indicated that oral Talactoferrin did not reduce 28-day mortality in patients with severe sepsis and raised concerns about potential harm, highlighting the importance of context-specific applications of immunomodulatory agents (Vincent et al., 2015).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLPLYSROCPWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155047
Record name 3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talactoferrin Alfa

CAS RN

149341-39-9
Record name 3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149341-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talactoferrin Alfa
Reactant of Route 2
Reactant of Route 2
Talactoferrin Alfa
Reactant of Route 3
Reactant of Route 3
Talactoferrin Alfa
Reactant of Route 4
Reactant of Route 4
Talactoferrin Alfa
Reactant of Route 5
Reactant of Route 5
Talactoferrin Alfa
Reactant of Route 6
Talactoferrin Alfa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.